molecular formula C14H14N4O5 B5555133 METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE

METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE

Cat. No.: B5555133
M. Wt: 318.28 g/mol
InChI Key: IRXDSXUSXPEWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE typically involves the following steps:

    Formation of 2-Methyl-5-nitroimidazole: This can be achieved by nitration of 2-methylimidazole using nitric acid.

    Acetylation: The 2-methyl-5-nitroimidazole is then acetylated to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.

    Amidation: The acetic acid derivative is reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Imidazoles: Nucleophilic substitution reactions can yield various substituted imidazole derivatives.

Scientific Research Applications

METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with microbial DNA. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA strand breakage and ultimately cell death. This compound targets the DNA synthesis pathway, making it effective against a broad range of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.

    Tinidazole: Another antimicrobial agent with a nitroimidazole core.

    Ornidazole: Similar in structure and function to metronidazole and tinidazole.

Uniqueness

METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific ester and amide linkages, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-9-15-7-13(18(21)22)17(9)8-12(19)16-11-5-3-10(4-6-11)14(20)23-2/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXDSXUSXPEWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.